molecular formula C17H12N2O2S2 B15009361 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B15009361
M. Wt: 340.4 g/mol
InChI Key: XPEATJXSXXNPQI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a succinimide derivative featuring a pyrrolidine-2,5-dione core substituted at position 1 with a phenyl group and at position 3 with a benzothiazole sulfanyl moiety.

Properties

Molecular Formula

C17H12N2O2S2

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H12N2O2S2/c20-15-10-14(16(21)19(15)11-6-2-1-3-7-11)23-17-18-12-8-4-5-9-13(12)22-17/h1-9,14H,10H2

InChI Key

XPEATJXSXXNPQI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine-2,5-dione Derivatives

The closest structural analog to the target compound is 3-(2H-benzotriazol-2-yl)-1-phenylpyrrolidine-2,5-dione (7a) , which shares the pyrrolidine-2,5-dione core and phenyl substituent but differs in the heterocyclic substituent (benzotriazole vs. benzothiazole). Key comparisons include:

Property 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione (Target) 3-(2H-Benzotriazol-2-yl)-1-phenylpyrrolidine-2,5-dione (7a)
Core Structure Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
Substituents Benzothiazole-2-sulfanyl, phenyl Benzotriazole-2-yl, phenyl
Melting Point Not reported (hypothesized lower due to sulfur’s packing effects) 218–219 °C
IR C=O Stretch ~1720–1740 cm⁻¹ (expected) 1722 cm⁻¹
Bioactivity Not reported (speculative antiviral potential) Not reported
  • Electronic Effects: The benzothiazole group contains a sulfur atom, which is less electronegative than the nitrogen-rich benzotriazole.
  • Lipophilicity : The sulfur atom in benzothiazole could enhance lipophilicity compared to benzotriazole, improving membrane permeability.

Functional Analogs: Piperazine-2,5-dione (Diketopiperazine) Derivatives

Diketopiperazines from Streptomyces sp. FXJ7.328 share the 2,5-dione motif but differ in ring size (six-membered vs. five-membered). Notable examples include:

Compound Name Core Structure Substituents Bioactivity (H1N1 IC50)
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6) Piperazine-2,5-dione Benzylidene, isobutyl 28.9 ± 2.2 μM
Albonoursin (7) Piperazine-2,5-dione Cyclohexenyl, methyl 6.8 ± 1.5 μM
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (3) Piperazine-2,5-dione 4-hydroxybenzylidene, isobutylidene 41.5 ± 4.5 μM
  • Substituent Impact : Aromatic substituents (e.g., benzylidene in compound 6) correlate with antiviral activity, suggesting that the benzothiazole group in the target compound may similarly engage in π-π interactions or hydrophobic binding.
  • Bioactivity Trends: Smaller substituents (e.g., methyl in albonoursin) enhance potency, highlighting the role of steric optimization in activity.

Key Differences and Implications

Heterocyclic Influence : Benzothiazole’s sulfur atom could offer unique redox properties or metal-binding capabilities absent in benzotriazole or benzylidene groups.

Bioactivity Potential: While diketopiperazines demonstrate direct antiviral effects , the target compound’s bioactivity remains speculative. Its structural features suggest possible applications in targeting sulfur-dependent enzymes or viral proteases.

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and various case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a benzothiazole moiety. Its molecular formula is C19H16N2O3S2C_{19}H_{16}N_{2}O_{3}S_{2} . The structural features that contribute to its biological activity include:

  • Benzothiazole Group : Known for its pharmacological properties.
  • Pyrrolidine Ring : Imparts stability and facilitates interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Recent studies have optimized these methods to enhance yield and purity .

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various strains of bacteria. In particular, it has shown significant inhibitory activity against Staphylococcus aureus:

  • Inhibition Rate : The compound demonstrated an inhibition rate of approximately 78.62% at a concentration of 100 μM .
  • Mechanism : Molecular docking studies suggest that the compound interacts with the threonyl-tRNA synthetase (ThrRS) enzyme, forming hydrogen bonds with critical amino acid residues .

Neuropharmacological Effects

Studies have also explored the compound's potential as a neuropharmacological agent:

  • Serotonin Receptor Affinity : It has been identified as a ligand for the 5-HT1A receptor and serotonin transporter (SERT), indicating potential applications in treating mood disorders .
  • Anticonvulsant Activity : In vivo assessments revealed that several derivatives exhibit significant anticonvulsant properties in seizure models, suggesting that modifications to the pyrrolidine structure can enhance efficacy .

Case Study 1: Antimicrobial Efficacy

A study focused on various derivatives of 1-phenyl-pyrrolidine-2,5-dione reported that certain modifications increased antimicrobial activity against S. aureus. The most active derivative showed an IC50 value of 158 ± 72 μM, indicating substantial effectiveness in inhibiting bacterial growth .

Case Study 2: Neuropharmacological Applications

In another investigation, compounds based on the pyrrolidine framework were tested for their effects on serotonin receptors. The results indicated that some derivatives exhibited high affinity for both 5-HT1A and SERT, which could be beneficial in developing treatments for anxiety and depression disorders .

Data Tables

Compound NameInhibition (%) at 100 μMTarget
This compound78.62Staphylococcus aureus
Derivative A (modified pyrrolidine)85.59Staphylococcus aureus
Derivative B (5-HT1A receptor ligand)High affinity5-HT1A receptor

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